molecular formula C9H5BrClNO B2723539 8-Bromo-5-chloro-1,2-dihydroquinolin-2-one CAS No. 1508619-42-8

8-Bromo-5-chloro-1,2-dihydroquinolin-2-one

Cat. No. B2723539
CAS RN: 1508619-42-8
M. Wt: 258.5
InChI Key: NKYYNADEZLKAAG-UHFFFAOYSA-N
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Description

8-Bromo-5-chloro-1,2-dihydroquinolin-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic organic compound that belongs to the class of quinolines. The compound has a wide range of properties that make it suitable for use in various scientific applications.

Scientific Research Applications

Spectroscopic Analysis and Molecular Properties

A study conducted by Lakshmi, Balachandran, and Janaki (2011) performed a comparative vibrational spectroscopic analysis, HOMO-LUMO, and NBO analysis of 8-hydroxyquinoline derivatives using Density Functional Theory (DFT). The research investigated the effects of substituents on vibrational frequencies, molecular stability, bond strength, and electron density distribution of the molecules, providing insights into the size, shape, and site of chemical reactivity of these compounds (Lakshmi, Balachandran, & Janaki, 2011).

Corrosion Inhibition

Research by Rbaa et al. (2020) focused on synthesizing novel 8-hydroxyquinoline derivatives and evaluating them as corrosion inhibitors for mild steel in acidic environments. The study highlighted the synthesis method, characterization, and inhibitory efficacy, showing potential for these compounds in protecting against acid corrosion with more than 96% efficacy at specific concentrations (Rbaa et al., 2020).

Photoremovable Protecting Groups

Zhu et al. (2006) explored the use of 8-Bromo-7-hydroxyquinoline (BHQ) as a photoremovable protecting group for physiological use. The study demonstrated BHQ's efficiency in photolysis by classic one-photon and two-photon excitation, suggesting its potential in regulating the action of biological effectors in cell and tissue culture with light, especially for two-photon excitation (Zhu, Pavlos, Toscano, & Dore, 2006).

Coordination Behavior and Metal Complexes

Enders, Kohl, and Pritzkow (2001) investigated the synthesis and coordination behavior of the new (8-quinolyl)cyclopentadienyl ligand. Their research provides detailed insight into the formation of metal complexes with iron, manganese, and rhenium, showcasing the potential applications in creating color-changing materials and studying solvatochromism (Enders, Kohl, & Pritzkow, 2001).

Spectrophotometric Determination of Metal Ions

Blanco et al. (1989) utilized 8-hydroxyquinoline for the spectrophotometric determination of binary, ternary, and quaternary mixtures of metal ions such as aluminium, iron, copper, titanium, and nickel. This study underlines the versatility of 8-hydroxyquinoline derivatives in analytical chemistry for metal ion detection and quantification (Blanco et al., 1989).

properties

IUPAC Name

8-bromo-5-chloro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-6-2-3-7(11)5-1-4-8(13)12-9(5)6/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYYNADEZLKAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C(C=CC(=C21)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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